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Compound of Interest

Compound Name: N-pyridazin-4-ylnitramide

Cat. No.: B15196470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predicted spectroscopic profile of N-pyridazin-4-yInitramide, a
heterocyclic compound of interest in medicinal chemistry and materials science. Due to the
absence of published experimental data for this specific molecule, this document outlines the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics based on the known spectroscopic behavior of the pyridazine ring and the
nitramide functional group. This guide is intended to aid researchers in the identification and
characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for N-pyridazin-4-
yInitramide. These predictions are derived from literature values for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Chemical Shifts (&) in CDCls
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Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (9) (Hz)
H-3 8.8-9.2 d ~5.0
H-5 7.8-8.2 dd ~8.0,~1.5
H-6 9.0-94 d ~8.0
N-H 9.0-11.0 brs

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration

and is expected to be a broad singlet.

Table 2: Predicted 13C NMR Chemical Shifts (d) in CDCls

Carbon Predicted Chemical Shift (ppm)
C-3 150 - 155
C-4 140 - 145
C-5 125 - 130
C-6 155 - 160

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3200 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=N Stretch (Ring) 1550 - 1600 Medium-Strong

C=C Stretch (Ring) 1400 - 1500 Medium-Strong

N-O Stretch (Asymmetric) 1580 - 1620 Strong

N-O Stretch (Symmetric) 1280 - 1320 Strong

N-N Stretch 800 - 900 Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

lon m/z (relative intensity) Proposed Fragment
[M]*+ 126 (Moderate) Molecular lon
[M-NOz]* 80 (High) Loss of nitro group
[M-N202]* 66 (Variable) Loss of dinitrogen dioxide
[CaHaN2]* 80 (High) Pyridazine cation radical
) Loss of HCN from pyridazine
[CsHsN]* 53 (Variable) )
ring
2H2 ariable urther fragmentation
C2Hz]* 26 (Variabl Further f i

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. Instrument parameters should be optimized for the specific sample and

equipment used.
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NMR Spectroscopy

A sample of N-pyridazin-4-ylnitramide (typically 5-10 mg) is dissolved in a deuterated solvent
(e.g., 0.5-0.7 mL of CDCIs or DMSO-ds) in a 5 mm NMR tube. *H and 13C NMR spectra are
recorded on a 300, 400, or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as
an internal standard (0 ppm). For *H NMR, a spectral width of 0-12 ppm is common, with a
sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a spectral
width of 0-200 ppm is used, and a larger number of scans is typically required due to the lower
natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range
of 4000-400 cm~* with a resolution of 4 cm~1. Alternatively, a KBr pellet can be prepared by
grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (El) mass spectrometer. The sample is
introduced into the ion source, typically via a direct insertion probe or after separation by gas
chromatography (if the compound is sufficiently volatile and thermally stable). An electron beam
with an energy of 70 eV is used to ionize the sample. The resulting ions are then separated by
their mass-to-charge ratio (m/z) in a mass analyzer.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship
between the different techniques in elucidating the structure of N-pyridazin-4-ylnitramide.
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Spectroscopic Analysis

Mass Spectrometry

Sample Preparation Data Interpretation
Y

Synthesis of T~ R
G\I—pyridazin—4—y|nitramid9_>@mt'0n IR Spectroscopy Structure EIumdatlorD
A
NMR Spectroscopy
(1H' 13C)

Click to download full resolution via product page

General workflow for the spectroscopic analysis of a synthesized compound.
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Relationship between spectroscopic techniques and structural information.
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yInitramide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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